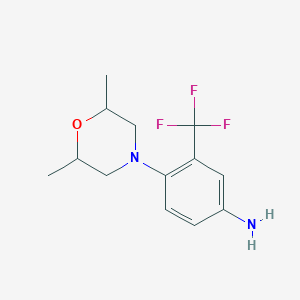
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H17F3N2O and its molecular weight is 274.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline, also known by its CAS number 1921246-82-3, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a trifluoromethyl group at the para position relative to the aniline nitrogen. Its molecular formula is , and it has a molecular weight of approximately 274.29 g/mol. The structure can be represented as follows:
Research indicates that this compound exhibits activity through several mechanisms:
- Kinase Inhibition : The compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways. For example, studies have shown its potential as an inhibitor of AAK1 and GAK, which are critical in viral infection processes such as Dengue virus (DENV) replication .
- Antiviral Properties : In vitro studies demonstrate that this compound can effectively reduce viral loads in human primary monocyte-derived dendritic cells (MDDCs), indicating its potential as a broad-spectrum antiviral agent .
Case Studies
- Dengue Virus Infection : A study focused on the antiviral activity of various compounds against DENV highlighted that this compound significantly inhibited viral replication in MDDCs. The mechanism involved modulation of host cellular kinases that the virus exploits for its lifecycle .
- Selectivity and Efficacy : In comparative studies with other kinase inhibitors, this compound showed a favorable selectivity profile and a lower cytotoxicity rate compared to established antiviral drugs. This suggests that it could be developed further for clinical applications .
Research Findings
Recent findings from various studies provide insights into the compound's biological activities:
Safety and Toxicity
Safety assessments indicate that while the compound exhibits potent biological activity, it also possesses certain toxicity risks at elevated concentrations. Precautionary measures are recommended during handling to mitigate potential adverse effects such as irritation or respiratory issues .
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJFFBDOUYWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















